4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an azetidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the azetidine moiety: This step involves the reaction of the brominated pyrazole with an azetidine derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The azetidine moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would yield a reduced pyrazole .
Scientific Research Applications
4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological research: It can serve as a probe for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the azetidine moiety.
1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole: Similar but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the azetidine moiety in 4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18BrN3O |
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Molecular Weight |
300.19 g/mol |
IUPAC Name |
4-bromo-1-[[1-(oxolan-3-ylmethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C12H18BrN3O/c13-12-3-14-16(8-12)7-11-5-15(6-11)4-10-1-2-17-9-10/h3,8,10-11H,1-2,4-7,9H2 |
InChI Key |
YXCSITNQYOKUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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